4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile is an organic compound characterized by its complex structure, which includes a benzonitrile moiety and a pyridine ring substituted with a p-tolyl group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. The structural formula can be represented as follows:
This compound features a central pyridine ring with a p-tolyl substituent at the 2-position and a benzonitrile group at the 4-position, contributing to its unique properties and biological activities.
These reactions make the compound versatile for further synthetic modifications.
The primary biological activity of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile lies in its role as an inhibitor of LSD1. This enzyme is crucial for demethylating lysine residues on histones, thus playing a significant role in epigenetic regulation and gene expression. Inhibition of LSD1 has been linked to:
Studies have demonstrated that this compound exhibits submicromolar inhibitory potency against LSD1, making it a candidate for further development in cancer therapeutics .
These methods allow for high yields and purity of the target compound.
The applications of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile extend primarily into medicinal chemistry:
Interaction studies using techniques such as X-ray crystallography have elucidated the binding mode of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile with LSD1. These studies reveal that:
Such insights are crucial for rational drug design aimed at optimizing potency and selectivity against LSD1.
Several compounds share structural similarities with 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-(2-(m-Tolyl)pyridin-3-yl)benzonitrile | Structure | m-Tolyl group may alter binding affinity compared to p-Tolyl. |
4-(2-(p-Fluorophenyl)pyridin-3-yl)benzonitrile | Structure | Fluorine substitution may enhance electronic properties. |
4-(2-(p-Chlorophenyl)pyridin-3-yl)benzonitrile | Structure | Chlorine may influence solubility and reactivity. |
Uniqueness: The presence of the p-tolyl group specifically contributes to its hydrophobic interactions within the active site of LSD1, which may not be replicated by other substituents like fluorine or chlorine. This specificity enhances its potential as a selective inhibitor for therapeutic applications.
The systematic IUPAC name for 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile is derived from its parent pyridine ring and substituent positions. The pyridine nucleus is numbered such that the benzonitrile group occupies position 3, while the p-tolyl (4-methylphenyl) group resides at position 2. The benzonitrile substituent itself consists of a benzene ring with a nitrile functional group at the para position. This nomenclature aligns with IUPAC rules for polycyclic systems, prioritizing substituent positions based on the lowest locants.
Structural Data Table
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}{19}\text{H}{13}\text{N}_3 $$ | |
Molecular Weight | 283.33 g/mol | |
SMILES | N#CC1=CC=C(C2=C(C=CC=N2)C3=CC=C(C=C3)C)C=C1 | |
CAS Registry Number | 294648-03-6 |
The molecular structure combines a pyridine ring (electron-deficient) with a p-tolyl group (electron-donating) and a benzonitrile moiety (electron-withdrawing), creating a polarized electronic environment. X-ray crystallography data, though unavailable in the provided sources, would likely reveal planar geometries for the aromatic systems, with dihedral angles between the pyridine and benzene rings influenced by steric and electronic interactions.
The synthesis of 4-(2-(p-tolyl)pyridin-3-yl)benzonitrile emerged from advancements in cross-coupling methodologies during the late 20th century. Early routes relied on Ullmann-type couplings, but modern approaches utilize Suzuki-Miyaura reactions due to their superior regioselectivity and functional group tolerance. A representative synthesis involves:
This two-step process, optimized for minimal byproduct formation, exemplifies the strategic use of transition-metal catalysis in constructing complex aryl-pyridine hybrids. The reaction typically proceeds in tetrahydrofuran/water mixtures at 80°C, with yields exceeding 70% after chromatographic purification.
Pyridine-cyanobiphenyl hybrids occupy a niche in supramolecular chemistry due to their mesogenic properties and π-π stacking capabilities. 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile distinguishes itself through:
Comparative Analysis of Hybrid Architectures
This compound’s balanced electronic profile makes it a candidate for optoelectronic devices, where charge transport efficiency depends on conjugated π-systems and dipole alignment.